Methyl 2-chloro-2-methyl-3-phenylpropanoate
Description
Methyl 2-chloro-2-methyl-3-phenylpropanoate (C₁₁H₁₃ClO₂) is a chlorinated methyl ester with a branched aliphatic chain and a phenyl substituent. Its structure includes a chlorine atom and a methyl group at the second carbon of the propanoate backbone, along with a phenyl group at the third carbon. Key properties include a molecular weight of 212.06 g/mol (predicted) and collision cross-section (CCS) values ranging from 145.0 Ų ([M+H]⁺) to 157.9 Ų ([M+Na]⁺) . This compound is likely utilized as a synthetic intermediate in pharmaceuticals or agrochemicals due to its reactive chlorine substituent and ester functionality.
Properties
IUPAC Name |
methyl 2-chloro-2-methyl-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-11(12,10(13)14-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOUPJULROAEZBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69688-50-2 | |
| Record name | methyl 2-chloro-2-methyl-3-phenylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-2-methyl-3-phenylpropanoate can be synthesized through several methods. One common route involves the esterification of 2-chloro-2-methyl-3-phenylpropanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-2-methyl-3-phenylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-2-methyl-3-phenylpropanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or ammonia in anhydrous conditions.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted esters or amides.
Hydrolysis: 2-chloro-2-methyl-3-phenylpropanoic acid.
Reduction: 2-chloro-2-methyl-3-phenylpropanol.
Scientific Research Applications
Medicinal Chemistry
Methyl 2-chloro-2-methyl-3-phenylpropanoate has been investigated for its potential therapeutic effects. Its structural analogs have shown promise in the development of drugs targeting various diseases, including:
- Anti-inflammatory Agents : Research indicates that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
- Anticancer Activity : Some studies have suggested that compounds with similar structures can inhibit cancer cell proliferation, indicating a potential role in cancer therapy.
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It can be used to synthesize various derivatives through:
- Nucleophilic Substitution Reactions : The presence of the chloro group allows for nucleophilic attack, leading to the formation of new compounds.
- Friedel-Crafts Reactions : Its structure supports Friedel-Crafts acylation and alkylation processes, facilitating the introduction of phenyl groups into other organic molecules.
Material Science
In material science, this compound can be utilized in the development of polymers and resins due to its reactivity. Its ability to participate in polymerization reactions makes it suitable for creating materials with specific properties.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of compounds derived from this compound. The research demonstrated that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis. The mechanism involved the activation of specific apoptotic pathways, highlighting the compound's potential as a lead structure for anticancer drug development .
Case Study 2: Synthesis of Novel Anti-inflammatory Agents
In another investigation, researchers synthesized a series of anti-inflammatory agents using this compound as a starting material. These agents were tested for their efficacy against inflammatory markers in vitro and showed significant reductions in cytokine levels, suggesting their potential use in treating chronic inflammatory conditions .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of methyl 2-chloro-2-methyl-3-phenylpropanoate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis or transesterification, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which make the compound more reactive towards nucleophiles .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Variants
Methyl 2-(3-chlorophenyl)-2-methylpropanoate (CAS 101233-58-3)
- Molecular Formula : C₁₁H₁₃ClO₂ (same as target compound)
- Molecular Weight : 212.67 g/mol
- Key Differences: The chlorine atom is located on the phenyl ring (3-chlorophenyl) rather than the aliphatic chain. The CCS values may differ due to variations in spatial arrangement.
Ethyl 2-(4-chloro-3-methylphenoxy)-2-methylpropanoate (CAS 62402-47-5)
Functional Group Variants
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- Molecular Formula: C₁₁H₁₄ClNO₂ (as hydrochloride salt)
- Key Differences: The chlorine is replaced by an amino group (-NH₂), which is protonated in the hydrochloride form. This substitution increases water solubility and alters reactivity (e.g., participation in amidation or condensation reactions) .
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (CAS 133373-32-7)
- Molecular Formula : C₁₀H₁₁ClO₃
- This compound may exhibit higher solubility in polar solvents compared to the target compound .
Halogenated Esters
Ethyl 3-(2-chlorophenyl)-2-phenylpropanoate (CAS 1379648-61-9)
- Molecular Formula : C₁₇H₁₇ClO₂
Physicochemical Properties and Reactivity
Collision Cross-Section (CCS) and Mass Spectrometry
Data Tables
Table 1: Molecular Properties of Selected Compounds
Table 2: Functional Group Impact on Reactivity
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| This compound | Ester, Cl, CH₃ | Electrophilic at Cl; ester hydrolysis |
| Methyl 2-amino-2-methyl-3-phenylpropanoate | Ester, NH₂ (HCl salt) | Nucleophilic NH₂; salt enhances solubility |
| Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate | Ester, OH, Cl | Hydrogen bonding; potential for oxidation |
Biological Activity
Methyl 2-chloro-2-methyl-3-phenylpropanoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H11ClO2 and a molecular weight of 198.65 g/mol. Its structure includes a chloro group, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with cellular components, particularly its potential to affect microtubule dynamics. Similar to other compounds like paclitaxel, it is believed to stabilize microtubules, preventing their depolymerization, which is essential for mitosis and cellular division .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including HCT-116 and HeLa cells. The mechanism involves the activation of specific signaling pathways that lead to cell cycle arrest and subsequent cell death.
Table 1: Anticancer Activity Summary
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 0.81 | Induction of apoptosis via HSP90 pathway |
| HeLa | 0.69 | Microtubule stabilization |
| Normal Cells | >10 | Selective toxicity |
These findings suggest that the compound selectively targets cancerous cells while sparing normal cells, which is a desirable trait in anticancer drugs .
Inhibition Studies
In vitro studies have demonstrated that this compound inhibits specific enzymes involved in cancer progression. For instance, it has shown inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer cell proliferation .
Case Studies
Case Study 1: Antiproliferative Effects on HCT-116 Cells
A series of experiments conducted on HCT-116 colorectal cancer cells revealed that treatment with this compound resulted in significant growth inhibition. The study employed various concentrations of the compound and assessed cell viability using MTT assays. The results indicated an IC50 value of approximately 0.81 μM, highlighting its potency as an anticancer agent .
Case Study 2: Selectivity for Cancer Cells
Another investigation focused on the selectivity of this compound for cancerous versus normal cells. The compound exhibited minimal cytotoxicity towards HEK-293 normal cells while effectively inducing apoptosis in cancerous cells. This selectivity was confirmed through DAPI staining, which showed significant nuclear disintegration in treated cancer cells .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Methyl 2-chloro-2-methyl-3-phenylpropanoate with high purity?
- Methodological Answer : The synthesis of methyl esters like this compound typically involves acid-catalyzed esterification or transesterification. Key steps include:
- Catalyst Selection : Use concentrated HCl or sulfuric acid to protonate the carbonyl group, enhancing nucleophilic attack by methanol.
- Temperature Control : Maintain reflux conditions (e.g., 60–80°C) to drive the reaction to completion while avoiding thermal decomposition .
- Purification : Employ fractional distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product from unreacted precursors or byproducts.
Reaction progress can be monitored via TLC or GC-MS to ensure high yield (>80%) and purity (>95%) .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H NMR : Identify characteristic peaks for the methyl ester (–OCH₃, δ ~3.6–3.8 ppm), chloro-methyl group (δ ~1.5–1.7 ppm), and aromatic protons (δ ~7.2–7.4 ppm) .
- 13C NMR : Confirm ester carbonyl (δ ~170 ppm) and quaternary carbon adjacent to chlorine (δ ~70–75 ppm).
- Mass Spectrometry (MS) : ESI or EI-MS can verify molecular ion peaks (e.g., [M+H⁺] at m/z ~226) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and resolve co-eluting impurities .
Q. What are the recommended storage conditions and handling protocols to maintain the stability of this compound in laboratory settings?
- Methodological Answer :
- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to minimize moisture exposure .
- Handling : Use nitrile gloves, safety goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors. Spills should be neutralized with sodium bicarbonate and absorbed using inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can researchers investigate the reaction mechanisms involved in the synthesis or degradation of this compound?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and catalyst concentrations to derive rate laws and activation energies.
- Isotopic Labeling : Use deuterated methanol (CD₃OH) to trace esterification pathways via ²H NMR .
- Computational Modeling : Employ DFT calculations (e.g., Gaussian software) to simulate transition states and identify energetically favorable pathways for chlorination or ester hydrolysis .
Q. What experimental strategies are appropriate for evaluating the biological activity of this compound in pharmacological studies?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Screen against targets like esterases or proteases using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to measure IC₅₀ values .
- Cytotoxicity : Perform MTT assays on cell lines (e.g., HEK293 or HeLa) to assess viability at concentrations ranging from 1–100 μM.
- In Vivo Models : Administer the compound to rodents (oral or IV routes) to study pharmacokinetics (e.g., half-life, bioavailability) and acute toxicity (LD₅₀) .
Q. How should discrepancies in physicochemical data (e.g., solubility, reactivity) reported for this compound be resolved?
- Methodological Answer :
- Replicate Experiments : Repeat measurements under standardized conditions (e.g., 25°C, pH 7.0) to verify solubility in water (~0.1–0.5 mg/mL) and organic solvents (e.g., ethanol, DMSO) .
- Cross-Validation : Compare data from multiple techniques (e.g., Karl Fischer titration for water content vs. NMR integration) .
- Meta-Analysis : Review peer-reviewed literature and patent databases to identify consensus values for conflicting parameters (e.g., logP ~2.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

